An In-depth Technical Guide to 5-Methylcytidine: Structure, Synthesis, and Biological Significance
An In-depth Technical Guide to 5-Methylcytidine: Structure, Synthesis, and Biological Significance
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methylcytidine (m5C), a critical modified nucleoside involved in epigenetic and epitranscriptomic regulation. While the initial query concerned 5-methoxycytidine, the vast body of scientific literature focuses on the closely related and biologically paramount 5-methylcytidine. This document will clarify the structural distinctions and then delve into the detailed chemistry, synthesis, and functional importance of 5-methylcytidine, a molecule of significant interest in various fields of biomedical research.
Clarification: 5-Methoxycytidine vs. 5-Methylcytidine
5-Methoxycytidine would be a cytidine molecule with a methoxy group (-OCH₃) attached to the 5th carbon of the pyrimidine ring. In contrast, 5-methylcytidine possesses a methyl group (-CH₃) at this same position. While theoretically conceivable, 5-methoxycytidine is not a commonly occurring or extensively studied nucleoside modification. The prominent and biologically active modification is 5-methylcytidine, which plays a crucial role in cellular processes.
Chemical Structure and Properties of 5-Methylcytidine
5-Methylcytidine is a pyrimidine nucleoside that is structurally analogous to cytidine, with the addition of a methyl group at the C5 position of the cytosine base. This modification has significant effects on the molecule's properties and biological function.[1]
IUPAC Name: 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one[2]
Chemical Formula: C₁₀H₁₅N₃O₅[2][3]
| Property | Value | Source |
| Molecular Weight | 257.24 g/mol | [3] |
| CAS Number | 2140-61-6 | |
| Appearance | White to off-white powder/crystalline solid | |
| Melting Point | 212-215 °C (decomposes) | |
| Solubility | Water: 25 mg/mL | |
| UV Maximum | 279 nm |
Synthesis of 5-Methylcytidine
The synthesis of 5-methylcytidine and its derivatives, particularly for incorporation into oligonucleotides, is a well-established process in medicinal and biological chemistry. One common approach involves the chemical modification of a uridine precursor.
Experimental Protocol: Synthesis of 5-Methyl-2'-deoxycytidine Derivatives
A representative synthetic pathway for 5-substituted pyrimidine 2'-deoxynucleosides often starts from 5-iodo-2'-deoxyuridine. The following is a generalized multi-step synthesis:
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Protection of Hydroxyl Groups: The hydroxyl groups on the ribose or deoxyribose sugar are protected to prevent unwanted side reactions. This is often achieved using protecting groups like silyl ethers.
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Introduction of the Methyl Group: A methyl group can be introduced at the C5 position of the pyrimidine ring through various methods, including the use of organometallic reagents.
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Conversion to Cytidine: The protected and methylated uridine derivative is then converted to the corresponding cytidine derivative. This typically involves a process of amination.
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Deprotection: The protecting groups on the sugar moiety are removed to yield the final 5-methylcytidine product.
A detailed, specific synthetic scheme can be found in the literature, for instance, in studies describing the divergent synthesis of 5-substituted pyrimidine 2'-deoxynucleosides.
Biological Role and Signaling Pathways
5-methylcytidine is a key player in epigenetics and epitranscriptomics, influencing gene expression and other cellular processes without altering the primary DNA or RNA sequence.
Role in DNA (5-methyl-2'-deoxycytidine)
In DNA, 5-methylcytosine (the base in 5-methyl-2'-deoxycytidine) is the most well-characterized epigenetic mark. It is primarily found in the context of CpG dinucleotides.
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Gene Silencing: Methylation of CpG islands in promoter regions is strongly associated with transcriptional repression.
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Genomic Imprinting: Parent-of-origin-specific gene expression is regulated by DNA methylation.
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X-Chromosome Inactivation: Methylation plays a role in the silencing of one of the X chromosomes in females.
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Chromatin Structure: The methyl group of 5-methylcytosine can be recognized by methyl-CpG-binding domain (MBD) proteins, which in turn recruit other proteins to modify chromatin and create a more compact, transcriptionally silent state.
The establishment and maintenance of DNA methylation patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs).
Role in RNA
5-methylcytidine is also found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). Its functions in RNA are still being actively investigated but are known to include:
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tRNA Stability and Function: m5C modifications in tRNA are crucial for its structural integrity and proper function in translation.
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rRNA Processing: Methylation of rRNA is important for ribosome biogenesis and function.
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mRNA Export and Translation: m5C in mRNA has been implicated in regulating its export from the nucleus and the efficiency of its translation into protein.
The enzymes responsible for RNA methylation are distinct from DNMTs and are known as RNA methyltransferases, such as those from the NSUN family.
The Oxidative Demethylation Pathway
For a long time, DNA methylation was considered a stable, irreversible mark. However, the discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed a pathway for active demethylation. This pathway involves the sequential oxidation of 5-methylcytosine.
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5-methylcytosine (5mC) is oxidized by TET enzymes to 5-hydroxymethylcytosine (5hmC) .
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5hmC can be further oxidized by TETs to 5-formylcytosine (5fC) .
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5fC is then oxidized to 5-carboxylcytosine (5caC) .
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Both 5fC and 5caC can be recognized and excised by thymine-DNA glycosylase (TDG), followed by base excision repair (BER) to revert the base back to an unmodified cytosine.
Experimental Methods for Studying 5-Methylcytidine
A variety of techniques are employed to detect and quantify 5-methylcytidine in DNA and RNA.
| Method | Principle | Application |
| Bisulfite Sequencing | Chemical treatment with sodium bisulfite deaminates cytosine to uracil, but 5-methylcytosine is resistant. Sequencing reveals the locations of m5C at single-base resolution. | Gold standard for DNA methylation mapping. |
| Methylated DNA Immunoprecipitation (MeDIP) | Uses an antibody to specifically pull down methylated DNA fragments, which are then identified by sequencing or microarray. | Genome-wide analysis of methylation patterns. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides highly accurate quantification of global 5-methylcytidine levels in a sample. | Quantitative analysis of total m5C content. |
| m5C RNA Immunoprecipitation (m5C-RIP) | An antibody-based method to enrich for RNA molecules containing m5C, followed by sequencing to identify methylated transcripts. | Transcriptome-wide mapping of m5C in RNA. |
Experimental Workflow: Bisulfite Sequencing
Conclusion
5-Methylcytidine is a pivotal molecule in the regulation of gene expression and cellular function. Its role as an epigenetic and epitranscriptomic marker makes it a subject of intense research, particularly in the context of development, disease, and therapeutics. Understanding its chemical properties, synthesis, and biological pathways is fundamental for researchers in molecular biology, oncology, and drug development. This guide has provided a foundational overview to support these endeavors.
